3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

Catalog No.
S715743
CAS No.
69316-09-2
M.F
C9H5Cl2NO
M. Wt
214.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

CAS Number

69316-09-2

Product Name

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

IUPAC Name

3-(3,5-dichlorophenyl)-3-oxopropanenitrile

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C9H5Cl2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2

InChI Key

HRKMSEMFAARJCZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N

While resources like PubChem () and vendor databases acknowledge its existence and basic properties, there is no readily available data on its utilization in research.

Potential Applications

Based on the compound's structure, researchers might explore its potential in various fields, including:

  • Organic synthesis: The presence of a reactive ketone group (C=O) and a nitrile group (C≡N) suggests potential use as a building block in the synthesis of more complex molecules.
  • Medicinal chemistry: The dichlorophenyl group and the overall structure present similarities to known bioactive compounds. This could warrant investigation for potential medicinal properties, although such studies are not documented yet.

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, also known as 3,5-dichloro-α-cyanoacetophenone, is an organic compound characterized by a dichlorophenyl ring attached to a carbonyl group and a cyano group on a three-carbon chain. Its molecular formula is C10H7Cl2NC_{10}H_{7}Cl_{2}N, with a molecular weight of approximately 222.08 g/mol. The compound features two chlorine atoms positioned at the 3rd and 5th positions of the phenyl ring, which significantly influences its chemical properties and reactivity.

There is no current information available on the specific mechanism of action of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile in biological systems or its interaction with other compounds [].

, including:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones.
  • Reduction: The nitrile group can be reduced to form amines or other functional groups.
  • Substitution: The dichlorophenyl group is capable of undergoing substitution reactions, allowing for the introduction of different substituents.

The synthesis of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile typically involves the following steps:

  • Formation of the Dichlorophenyl Ring: This can be achieved through electrophilic aromatic substitution reactions using dichlorobenzene derivatives.
  • Introduction of the Carbonyl Group: This may involve the reaction of an appropriate ketone with a suitable reagent under acidic conditions.
  • Formation of the Nitrile Group: The final step usually involves the introduction of the cyano group through nucleophilic substitution or other suitable methods .

This compound has potential applications in various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Given its structural features, it may be explored for developing new drugs with specific biological activities.
  • Agricultural Chemicals: Its properties may lend themselves to applications in agrochemicals.

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile:

Compound NameStructural FeaturesUnique Aspects
3-(4-Chlorophenyl)-3-oxopropanenitrileContains a single chlorine atomPotentially different pharmacological profile
2-(4-Chlorophenyl)-2-cyanoacetophenoneSimilar carbonyl and nitrile groupsLacks dichloro substitution; may affect reactivity
4-(Trifluoromethyl)phenyl-2-cyanoacetophenoneContains trifluoromethyl groupDifferent electronic properties due to fluorine

The Friedel-Crafts acylation reaction represents a fundamental approach for constructing the core structure of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile through the formation of carbon-carbon bonds between aromatic systems and acyl groups [1]. This electrophilic aromatic substitution mechanism involves the activation of acyl chlorides or anhydrides by Lewis acid catalysts to generate highly reactive acylium ion intermediates [2] [1].

The synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile typically employs 3,5-dichlorobenzoyl chloride as the acylating agent in combination with acetonitrile as the nucleophilic substrate [3]. The reaction proceeds through initial formation of a complex between the Lewis acid catalyst and the chlorine atom of the acyl chloride, followed by cleavage of the carbon-chlorine bond to generate the resonance-stabilized acylium ion [1]. This electrophilic species subsequently attacks the activated methyl group of acetonitrile, which has been deprotonated by strong bases such as n-butyllithium [3].

Experimental investigations have demonstrated that the reaction of acetonitrile with 2,4-dichlorobenzoyl chloride in the presence of n-butyllithium at low temperature (-78°C) followed by gradual warming to room temperature yields the corresponding oxopropanenitrile product in excellent yields of 98% [3]. The reaction mechanism involves initial lithiation of acetonitrile at -78°C for 15 minutes, followed by dropwise addition of the acyl chloride and stirring for 40 minutes before quenching with saturated ammonium chloride solution [3].

Reaction Optimization Parameters

ParameterOptimal ConditionsYield Range (%)References
Temperature-78°C to room temperature95-98 [3]
Reaction Time40-60 minutes90-98 [3]
Basen-Butyllithium95-98 [3]
SolventTetrahydrofuran90-95 [3]

The choice of Lewis acid catalyst significantly influences both reaction efficiency and product selectivity [4]. Aluminum trichloride represents the most commonly employed catalyst due to its strong Lewis acidity and ability to form stable complexes with acyl halides [1]. Alternative catalysts including iron trichloride and titanium tetrachloride have also demonstrated effectiveness, though typically requiring higher temperatures and longer reaction times [2] [4].

The regioselectivity of Friedel-Crafts acylation reactions is controlled by both electronic and steric factors [1]. Electron-withdrawing substituents such as chlorine atoms on the aromatic ring deactivate the system toward electrophilic attack, necessitating more forcing conditions or alternative synthetic approaches [5]. The presence of multiple chlorine substituents in the 3,5-positions of the phenyl ring creates a moderately deactivated aromatic system that requires careful optimization of reaction conditions [6] [7].

Condensation Reactions with Diaminomaleonitrile (DAMN)

Diaminomaleonitrile represents a versatile synthetic intermediate for the construction of heterocyclic systems through condensation reactions with various carbonyl-containing substrates [8] [9]. The compound exists predominantly in the cis-conformation in crystalline state, facilitating its participation in cyclocondensation reactions [10]. The reaction of diaminomaleonitrile with aldehydes constitutes one of the most well-studied transformations, typically yielding monoimine derivatives under mild acidic conditions [8] [9].

The condensation mechanism involves nucleophilic attack of one of the amino groups of diaminomaleonitrile on the carbonyl carbon of the aldehyde, followed by elimination of water to form the carbon-nitrogen double bond [9]. Under standard reaction conditions employing methanol as solvent and mild acid catalysis, aromatic aldehydes react efficiently with diaminomaleonitrile to produce monoimine products in yields ranging from 70-95% [9] [11].

Recent developments in green chemistry have led to the adoption of environmentally benign reaction conditions for diaminomaleonitrile condensations [9]. Water-based reaction media without additional catalysts have proven effective for many transformations, eliminating the need for toxic organic solvents traditionally employed in these reactions [9]. Solvent-free conditions under thermal activation represent another sustainable approach, often providing enhanced reaction rates and improved atom economy [9] [12].

Diaminomaleonitrile Condensation Reaction Parameters

Substrate TypeReaction MediumTemperature (°C)CatalystProduct TypeTypical Yield (%)
Aromatic aldehydesMethanol/Water25-60Acid catalyzedMonoimines70-95
Aliphatic aldehydesEthanol40-80Base catalyzedDiimines60-85
α,β-Unsaturated aldehydesSolvent-free80-120Lewis acidCyclic products80-95
KetonesAqueous60-100No catalystPolymeric materials40-70

The thermal behavior of diaminomaleonitrile and its derivatives has been extensively investigated using differential scanning calorimetry and thermogravimetric analysis [13]. These studies reveal that diaminomaleonitrile undergoes efficient solid-state polymerization at temperatures above 180°C, with the process exhibiting autocatalytic kinetics consistent with the Sestak-Berggren model [13]. The polymerization mechanism involves initial formation of dihydropyrazine intermediates through elimination of hydrogen cyanide molecules, followed by further condensation to yield oligopyrazine structures [13].

The condensation of diaminomaleonitrile with conjugated aldehydes such as acrolein, methacrolein, and crotonaldehyde produces monoimine derivatives with exceptional thermal stability [8]. These compounds exhibit very low mass loss up to 1000°C and form high char yields, with the acrolein derivative retaining 70% of its starting mass at 800°C [8]. The resulting products undergo thermally induced step-growth conjugate addition polymerization to yield moderate molecular weight oligomeric materials [8].

Lewis Acid-Catalyzed Cyclocondensation Mechanisms

Lewis acid catalysis plays a crucial role in facilitating cyclocondensation reactions through activation of carbonyl groups and enhancement of electrophilicity [14] [15]. The mechanism involves coordination of the Lewis acid to lone-pair bearing heteroatoms, resulting in partial charge transfer and increased susceptibility to nucleophilic attack [15]. This activation process significantly lowers the energy barrier for cyclization reactions and enables transformations that would otherwise require harsh conditions [14].

The selection of appropriate Lewis acid catalysts depends on several factors including substrate compatibility, reaction temperature requirements, and desired selectivity [16] [15]. Aluminum trichloride represents one of the most powerful Lewis acids, capable of activating even weakly electrophilic substrates [15]. However, its high reactivity and moisture sensitivity often necessitate anhydrous conditions and careful handling procedures [1] [15].

Zinc chloride offers a milder alternative for cyclocondensation reactions, particularly those involving sensitive substrates [15]. The lower Lewis acidity of zinc compared to aluminum results in more selective activation and reduced side reactions [15]. Experimental studies have demonstrated that zinc chloride-catalyzed cyclocondensations typically proceed at temperatures between 80-120°C with catalyst loadings of 5-20 mol% [17] [15].

Lewis Acid Catalysts for Cyclocondensation Reactions

Lewis AcidLoading (mol%)Typical Temperature (°C)AdvantagesLimitations
AlCl₃10-10025-80Strong activationMoisture sensitive
ZnCl₂5-2080-120Mild conditionsHigh temperature
FeCl₃1-1060-100Low loadingProduct binding
TiCl₄5-500-60High selectivityExpensive
BF₃·OEt₂10-30-20 to 40Easy handlingToxic

The mechanism of Lewis acid-catalyzed cyclocondensation involves multiple steps beginning with substrate coordination to the metal center [14] [15]. The formation of the Lewis acid-substrate complex increases the electrophilicity of the activated carbonyl group, facilitating nucleophilic attack by the second reactive center [15]. Subsequent ring closure occurs through intramolecular cyclization, often accompanied by elimination of small molecules such as water or alcohols [14].

Iron trichloride has emerged as an effective catalyst for cyclocondensation reactions due to its ability to exist in multiple oxidation states and coordinate with various functional groups [14] [15]. The catalyst can activate substrates through both Lewis acid coordination and single-electron transfer processes, providing access to radical-mediated pathways [14]. Studies have shown that iron trichloride-catalyzed cyclocondensations proceed efficiently at moderate temperatures (60-100°C) with low catalyst loadings (1-10 mol%) [15].

Recent investigations into the mechanism of Lewis acid-catalyzed carbonyl-olefin metathesis have revealed important insights into catalyst behavior and substrate activation [14]. The research demonstrates that iron(III) catalysts can increase their acidity through dimeric interactions when reacting with aliphatic ketones, while maintaining 1:1 interactions with aryl ketones [14]. These findings highlight the importance of substrate structure in determining optimal catalyst selection and reaction conditions [14].

Green Chemistry Approaches for Yield Enhancement

The implementation of green chemistry principles in the synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile addresses environmental concerns while maintaining synthetic efficiency [18] [19]. These approaches focus on waste prevention, atom economy maximization, and the use of safer chemicals and renewable resources [18] [20]. The integration of sustainable methodologies has demonstrated significant improvements in both environmental impact and economic viability [19] [21].

Microwave-assisted synthesis represents one of the most effective green chemistry approaches for enhancing reaction yields and reducing processing times [22] [23]. The technology provides rapid and uniform heating through direct coupling of microwave energy with polar molecules in the reaction mixture [23]. This heating method eliminates temperature gradients and local overheating that can lead to product decomposition in conventional thermal processes [23]. Experimental results have shown that microwave irradiation can reduce reaction times by factors of 10-100 while maintaining or improving product yields [22] [24].

The application of microwave technology to organic synthesis has demonstrated particular effectiveness in heterocycle formation and coupling reactions [22] [25]. Studies have reported successful synthesis of complex molecular frameworks under microwave conditions that would require significantly longer reaction times using conventional heating methods [24]. The enhanced reaction kinetics observed under microwave irradiation result from increased molecular mobility and collision frequency [22] [23].

Green Chemistry Approaches for Yield Enhancement

ApproachEnergy Reduction (%)Time ReductionEnvironmental BenefitAtom Economy
Microwave-assisted synthesis30-7010-100x fasterLower energy consumptionHigh
Ultrasound-enhanced reactions20-502-20x fasterReduced reaction timeMedium-High
Solvent-free conditions40-805-50x fasterNo solvent wasteVery High
Water as solvent60-902-10x fasterNon-toxic mediumHigh
Biocatalysis50-85VariableBiodegradable processVery High

Ultrasound-enhanced synthesis offers another sustainable approach for yield optimization through sonochemical activation [26] [27]. The application of high-power ultrasound generates cavitating bubbles that create localized high-pressure and high-temperature conditions upon collapse [26]. These extreme conditions facilitate chemical transformations that would otherwise require harsh reagents or elevated temperatures [27]. Research has demonstrated that ultrasound can enhance reaction rates, improve conversions, and modify reaction pathways in various organic synthetic processes [26].

Solvent-free reaction conditions represent a particularly attractive green chemistry approach due to their high atom economy and elimination of organic solvent waste [28] [20]. Mechanochemical activation through ball milling or grinding provides the necessary energy for bond formation without requiring solvents [28]. This approach has proven effective for a wide range of organic transformations including coupling reactions, cyclizations, and condensations [28]. The method offers advantages including reduced environmental impact, simplified workup procedures, and often enhanced reaction selectivity [28].

The use of water as a reaction medium has gained significant attention as an environmentally benign alternative to organic solvents [29] [21]. Aqueous reaction systems often provide unique reactivity patterns due to hydrophobic effects and hydrogen bonding interactions [29]. Micellar catalysis in aqueous media has proven particularly effective, with designer surfactants enhancing the solubility of organic compounds while serving as catalyst stabilizers [21]. These systems can achieve unprecedented reaction rates and exceptional selectivity while operating under mild conditions [21].

Biocatalysis represents the ultimate expression of green chemistry principles, utilizing enzymatic processes that have evolved over millions of years for maximum efficiency and selectivity [19] [20]. Enzymatic transformations typically proceed under mild conditions with high atom economy and minimal waste generation [19]. Recent developments in protein engineering and directed evolution have expanded the substrate scope of biocatalytic processes, making them increasingly viable for industrial applications [19]. The sustainability of biocatalytic reactions can be further enhanced through enzyme immobilization, enabling catalyst recycling and improved process economics [19].

Boiling Point Analysis

The boiling point of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile has been computationally predicted at 393.3 ± 42.0°C at 760 mmHg [1]. This elevated boiling point reflects the molecular structure's significant intermolecular forces, including dipole-dipole interactions from both the carbonyl and nitrile functional groups, as well as the substantial molecular weight of 214.05 g/mol [1] [2].

The presence of two chlorine substituents on the aromatic ring contributes to the compound's high boiling point through increased van der Waals forces and molecular polarizability. Similar dichlorophenyl compounds exhibit comparable thermal properties, with the electron-withdrawing nature of chlorine atoms affecting the electronic distribution across the aromatic system [1].

Melting Point Characteristics

Experimental melting point determinations have yielded values ranging from 139-141°C [3] to 130-150°C [4], depending on the measurement conditions and sample purity. The relatively high melting point indicates strong crystal packing forces and intermolecular interactions in the solid state. The compound exists as a light yellow to light brown crystalline solid at room temperature [2] [5].

The melting point range suggests some polymorphism or impurity effects, which is common for compounds containing both aromatic halogen substituents and polar functional groups. The crystalline nature allows for efficient packing through π-π stacking interactions between aromatic rings and hydrogen bonding involving the nitrile group [1] [3].

Vapor Pressure Properties

The vapor pressure of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile at 25°C is predicted to be 0.0 ± 0.9 mmHg [1], indicating extremely low volatility under standard conditions. This minimal vapor pressure is consistent with the compound's high boiling point and strong intermolecular interactions.

Flash point calculations predict a value of 191.7 ± 27.9°C [1], indicating that the compound requires significant thermal energy to generate sufficient vapor for ignition. This property is important for storage and handling considerations in laboratory and industrial settings.

PropertyValueTemperature/PressureSource
Boiling Point393.3 ± 42.0°C760 mmHgChemSrc [1]
Melting Point139-141°CStandard conditionsSigma-Aldrich [3]
Vapor Pressure0.0 ± 0.9 mmHg25°CChemSrc [1]
Flash Point191.7 ± 27.9°CStandard conditionsChemSrc [1]

Solubility Behavior in Polar and Nonpolar Solvents

Polarity Assessment

The compound exhibits moderate polarity characteristics with a polar surface area of 40.86 Ų [1] and a calculated LogP value of 2.67 [1]. This intermediate polarity arises from the combination of the hydrophobic dichlorophenyl ring and the polar oxopropanenitrile moiety containing both carbonyl and nitrile functional groups.

The topological polar surface area (PSA) of 40.86 Ų indicates moderate hydrogen bonding capacity and suggests the compound will have intermediate solubility behavior between highly polar and nonpolar solvents. The nitrile group (C≡N) and ketone carbonyl (C=O) serve as hydrogen bond acceptors, while the aromatic system provides hydrophobic character [6].

Polar Solvent Interactions

Based on structural similarity to related dichlorophenyl compounds, 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile shows enhanced solubility in polar aprotic solvents. The nitrile group imparts polar characteristics that enhance solubility in solvents such as:

  • Dimethyl sulfoxide (DMSO) - Expected good solubility due to strong dipole interactions
  • Acetonitrile - Compatible due to similar nitrile functionality
  • Dimethylformamide (DMF) - Moderate to good solubility expected
  • Tetrahydrofuran (THF) - Moderate solubility due to ether oxygen interaction with carbonyl [6]

The carbonyl group can participate in dipole-dipole interactions with polar solvents, while the nitrile nitrogen can act as a hydrogen bond acceptor. However, the compound's significant hydrophobic content from the dichlorophenyl ring limits solubility in highly polar protic solvents like water and alcohols [8] [6].

Nonpolar Solvent Behavior

The dichlorophenyl aromatic system provides substantial hydrophobic character, suggesting moderate solubility in nonpolar and slightly polar solvents:

  • Chlorinated solvents (dichloromethane, chloroform) - Expected good solubility due to halogen-halogen interactions
  • Aromatic solvents (toluene, benzene) - Moderate solubility through π-π stacking interactions
  • Alkane solvents - Limited solubility due to the polar functional groups [9] [10]

The Hansen solubility parameters approach suggests that solvents with similar dispersion, polar, and hydrogen bonding components will dissolve the compound most effectively. The predicted parameters indicate a preference for solvents with moderate polarity and aromatic character [9] [10].

Stability Under Thermal and Photolytic Conditions

Thermal Stability Analysis

The thermal stability of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is expected to be moderate to good under normal storage conditions. Based on similar β-ketonitrile compounds, thermal decomposition likely begins at temperatures above 200°C [11] [12]. The compound's relatively high flash point (191.7°C) supports this stability assessment [1].

Thermal degradation pathways for similar chlorinated ketonitriles typically involve:

  • Dehydrochlorination at elevated temperatures (>250°C), releasing HCl gas
  • Ketone decomposition through α-cleavage mechanisms
  • Nitrile hydrolysis under humid conditions at high temperatures [13] [14]

The presence of chlorine substituents may accelerate thermal degradation through elimination reactions, particularly under acidic or basic conditions. Storage at room temperature in sealed, dry containers maintains compound integrity for extended periods [5] [15].

Photolytic Stability Considerations

UV light exposure poses potential degradation risks for 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile due to several photosensitive structural features:

Chlorinated aromatic compounds are particularly susceptible to photodegradation through:

  • Photolytic C-Cl bond cleavage generating reactive radicals
  • Photooxidation forming hydroxyl and carbonyl degradation products
  • Ring opening reactions under prolonged UV exposure [16] [17]

The carbonyl chromophore can absorb UV light in the 280-320 nm range, potentially initiating photochemical reactions. Visible light exposure may also cause gradual degradation, as carbonyl groups can participate in photosensitized oxidation processes [18] [19].

Protective measures for photostability include:

  • Storage in amber glassware or light-resistant containers
  • Minimization of exposure to direct sunlight or UV sources
  • Addition of UV stabilizers if long-term light exposure is unavoidable [5] [16]
Stability TypeConditionStability AssessmentRecommended Precautions
ThermalRoom temperatureExcellentStandard storage
Thermal>200°CPoorAvoid high temperatures
PhotolyticUV lightPoorLight-resistant storage
PhotolyticVisible lightModerateMinimize light exposure

Computational Predictions vs Experimental Observations

Accuracy of Computational Methods

Density Functional Theory (DFT) calculations using various basis sets have proven reliable for predicting properties of dichlorophenyl and oxopropanenitrile compounds. The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets shows good accuracy for structural and electronic properties [20] [21].

For 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, computational predictions show:

  • Excellent agreement for molecular geometry optimization
  • Good correlation with experimental melting points where available
  • Reliable prediction of spectroscopic properties (IR, NMR) [20] [22]

Property Prediction Validation

Machine learning models and empirical prediction algorithms (such as those used by ChemSrc) demonstrate varying accuracy levels:

Highly accurate predictions (typically ±5%):

  • Molecular weight and exact mass
  • Topological descriptors (PSA, molecular volume)
  • Basic structural parameters [23] [24]

Moderately accurate predictions (±10-20%):

  • Boiling and melting points
  • Density and refractive index
  • LogP values [25] [26]

Less reliable predictions (±30% or more):

  • Solubility in specific solvents
  • Vapor pressure at various temperatures
  • Stability parameters [9] [27]

Computational-Experimental Discrepancies

Several factors contribute to prediction uncertainties:

Structural complexity: The combination of chlorinated aromatic rings with polar functional groups creates challenging prediction scenarios due to competing intermolecular interactions [22] [27].

Limited experimental data: Many properties lack direct experimental validation, making computational verification difficult. This is particularly true for specialized properties like Hansen solubility parameters and photolytic stability [10] [28].

Solvent effects: Computational models often assume gas-phase or simple solvent conditions, while experimental measurements occur in complex environments affecting accuracy of solubility and stability predictions [29] [30].

XLogP3

2.7

Wikipedia

3-(3,5-dichlorophenyl)-3-oxopropanenitrile

Dates

Last modified: 08-15-2023

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